molecular formula C20H21N3O2S2 B2985377 3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1206987-91-8

3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2985377
CAS No.: 1206987-91-8
M. Wt: 399.53
InChI Key: HAUXGPLUPNDHMY-UHFFFAOYSA-N
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Description

Its structure features:

  • Thieno[3,2-d]pyrimidin-4-one core: A fused bicyclic system combining thiophene and pyrimidine rings.
  • 7-Phenyl substitution: Enhances aromatic interactions in biological targets.
  • 2-Sulfanyl side chain: Functionalized with a pyrrolidin-1-yl group via a ketone linker, improving solubility and binding affinity .

Properties

IUPAC Name

3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-2-23-19(25)18-17(15(12-26-18)14-8-4-3-5-9-14)21-20(23)27-13-16(24)22-10-6-7-11-22/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUXGPLUPNDHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with pyrrolidin-1-yl-containing intermediates. The reaction conditions often include the use of organic solvents such as toluene or dimethylformamide (DMF), and catalysts like copper(II) acetate or palladium on carbon. The reaction temperature is usually maintained between 80-120°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thieno[3,2-d]pyrimidin-4-ones are highly dependent on substituents at positions 2, 3, and 5. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (If Reported) Reference
Target Compound C₂₃H₂₄N₄O₂S₂ 468.6* 7-Phenyl, 2-(pyrrolidin-1-yl sulfanyl), 3-Ethyl Not explicitly reported
7-(4-Methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one C₁₃H₁₀N₂OS 242.3 7-(4-Methylphenyl), 3H Antimicrobial screening (moderate activity)
3-Methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one C₁₄H₁₉N₃O₂S₂ 325.5 3-Methyl, 2-(piperidin-1-yl sulfanyl) Not reported
7-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one C₁₉H₁₃F₂N₃OS 369.4 7-(3-Fluorophenyl), 3-(3-Fluorobenzyl) Potential antibacterial lead
2-(4-tert-Butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one C₂₀H₁₉N₃OS 349.4 2-(4-tert-Butylphenyl), benzo-fused core TNKS inhibitor (IC₅₀ = 21–29 nM)
Key Observations:

7-Aryl Substitutions :

  • The 7-phenyl group in the target compound is critical for π-π stacking in target binding. Derivatives with electron-withdrawing groups (e.g., 7-(4-chlorophenyl), MW 262.7) show enhanced antimicrobial activity compared to electron-donating groups (e.g., 7-(4-methylphenyl), MW 242.3) .
  • Fluorinated analogs (e.g., 7-(3-fluorophenyl)) exhibit improved selectivity due to enhanced hydrophobic interactions .

2-Sulfanyl Modifications: Replacing pyrrolidin-1-yl with piperidin-1-yl (as in ) increases molecular weight by ~40 Da but may reduce conformational flexibility. The ketone linker in the target compound’s side chain improves water solubility compared to non-polar alkyl chains .

3-Substituents :

  • Ethyl groups (target compound) vs. methyl () or benzyl () groups influence steric hindrance and metabolic stability.

Biological Activity

The compound 3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves several key steps:

  • Formation of the thieno ring : This can be achieved through reactions involving thiophene derivatives and various electrophiles.
  • Pyrimidine formation : The pyrimidine core is often constructed by cyclization reactions involving substituted thiophenes and amines.

Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing by-products. For instance, a study by Yong et al. (2018) demonstrated effective synthesis methods for various thieno derivatives that exhibited significant cytotoxicity against cancer cell lines .

Anticancer Properties

The primary focus of research on this compound has been its anticancer potential. Thieno[3,2-d]pyrimidine derivatives have been shown to exhibit inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).

Key Findings:

  • Cytotoxicity : In vitro studies indicated that compounds similar to this compound demonstrated IC50 values ranging from 27.6 µM to 43 µM against MDA-MB-231 (a TNBC cell line) .
CompoundCell LineIC50 (µM)
Compound IMDA-MB-23127.6
Compound IINSCLC43 - 87

The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their anticancer effects may involve:

  • Inhibition of key signaling pathways : These compounds may inhibit pathways such as MEK/ERK, which are critical for tumor proliferation and survival.
  • Induction of apoptosis : The compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical models:

  • Elmongy et al. (2022) conducted a study where they synthesized various thieno derivatives and assessed their activity against breast cancer cells. They reported that specific substitutions on the thieno ring significantly enhanced cytotoxicity .
  • Guo et al. (2025) evaluated a series of synthesized thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines and reported selective cytotoxicity with promising structure-activity relationships (SAR) that could guide future drug development .

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